

# BSJ-03-123: A Selective CDK6 Degrader for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BSJ-03-123 |           |
| Cat. No.:            | B2452121   | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of **BSJ-03-123**, a novel Proteolysis Targeting Chimera (PROTAC), and its significant role in the field of Acute Myeloid Leukemia (AML) research. **BSJ-03-123** offers a highly selective mechanism for interrogating the function of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of cell cycle progression and a validated therapeutic target in various malignancies, including AML.

## Introduction to BSJ-03-123

BSJ-03-123 is a potent and selective small-molecule degrader of CDK6.[1][2] It is a heterobifunctional molecule, or PROTAC, designed to induce the degradation of its target protein rather than simply inhibiting its enzymatic activity.[3] This is achieved by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This targeted protein degradation approach offers a powerful method to study protein function and presents a promising therapeutic modality. In the context of AML, pharmacologic degradation of CDK6 using BSJ-03-123 has been shown to target a selective dependency of leukemia cells.[4][5][6]

## **Mechanism of Action**

**BSJ-03-123** functions by inducing the formation of a ternary complex between CDK6 and CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4][7] This proximity leads to the poly-ubiquitination of CDK6, marking it for destruction by the 26S proteasome.[3] A



**BENCH** 

Check Availability & Pricing

key feature of **BSJ-03-123** is its remarkable selectivity for CDK6 over its close homolog, CDK4. [4] This specificity is attributed to the molecule's ability to exploit subtle protein-interface differences between the two kinases when forming the ternary complex.[5][6] The degradation of CDK6 disrupts its role in cell cycle regulation, leading to a pronounced anti-proliferative effect in CDK6-dependent AML cell lines, which manifests as a G1 cell-cycle arrest.[1][2][4] Interestingly, this potent cytostatic effect is achieved without a measurable increase in apoptosis.[2][4]







Click to download full resolution via product page

Caption: Mechanism of action for BSJ-03-123 leading to CDK6 degradation.



## **Quantitative Data**

The potency and selectivity of **BSJ-03-123** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics reported in the literature.

**Table 1: Biochemical Activity** 

| Target        | Assay Type                    | Potency (IC₅₀) | Reference |
|---------------|-------------------------------|----------------|-----------|
| CDK6/CyclinD1 | In vitro kinase<br>inhibition | 8.7 nM         | [8]       |
| CDK4/CyclinD1 | In vitro kinase<br>inhibition | 41.6 nM        | [8]       |

**Table 2: Cellular Activity** 

| Parameter                        | Description                                        | Value <i>l</i><br>Concentration | Reference |
|----------------------------------|----------------------------------------------------|---------------------------------|-----------|
| Recommended<br>Cellular Conc.    | Effective<br>concentration for<br>CDK6 degradation | 100 - 200 nM                    | [8]       |
| Degradation Concentration (DC50) | Concentration for 50% target degradation           | Sub-10 μM range                 |           |
| Proteomics Analysis<br>Conc.     | Concentration used for selectivity profiling       | 250 nM (in Molt4 cells)         | [9]       |

## **Key Experimental Protocols**

Reproducible and robust experimental design is critical for evaluating the effects of **BSJ-03-123**. The following sections detail methodologies for core assays used in its characterization.

## **Cell Cycle Analysis by Flow Cytometry**

This protocol is used to determine the effect of **BSJ-03-123** on cell cycle distribution in AML cell lines.



- Cell Seeding: Seed 1 x 10<sup>6</sup> AML cells per well in 24-well plates in triplicate. Allow cells to adhere or stabilize for several hours before treatment.
- Compound Treatment: Treat cells with the desired concentrations of BSJ-03-123 (e.g., 100 nM, 200 nM) or DMSO as a vehicle control.
- Incubation: Incubate the treated cells for 24 hours under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.
- Washing: Wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS).
- Fixation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 200 μL
  of PBS. Fix the cells by adding 800 μL of cold 70% ethanol (EtOH) dropwise while vortexing
  gently.
- Storage: Incubate the fixed cells for a minimum of 20 minutes at -20°C.[6] Cells can be stored at this temperature for several days.
- Staining: Pellet the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
- Data Acquisition: Analyze the samples on a flow cytometer to measure DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

## Proteome-wide Selectivity by Mass Spectrometry

This protocol assesses the selectivity of **BSJ-03-123** by quantifying changes in the abundance of thousands of proteins following treatment.

- Cell Culture and Treatment: Culture Molt4 cells (or other relevant AML lines) to a sufficient density. Treat the cells with 250 nM BSJ-03-123 or DMSO vehicle control for 5 hours.[9]
- Cell Lysis: Harvest and wash the cells. Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.



- Protein Digestion: Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
- Peptide Labeling (Optional but Recommended): For multiplexed analysis, label the peptides from different conditions (e.g., DMSO vs. BSJ-03-123) with isobaric tags (e.g., TMT).
- LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
- Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify and quantify the proteins. Calculate the relative abundance of each protein in the BSJ-03-123-treated sample compared to the DMSO control.
- Selectivity Assessment: Generate a volcano plot or waterfall plot to visualize protein abundance changes. Selective degradation is confirmed if CDK6 is the only protein, or one of very few, showing significant downregulation.[8]

# Visualization of Experimental Workflow

The diagram below illustrates a typical experimental workflow for evaluating a targeted protein degrader like **BSJ-03-123** in AML research, from initial cell treatment to downstream data analysis.





Click to download full resolution via product page

Caption: General experimental workflow for characterizing BSJ-03-123 in AML.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. BSJ-03-123 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]
- 9. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BSJ-03-123: A Selective CDK6 Degrader for Acute Myeloid Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2452121#bsj-03-123-s-role-in-acute-myeloid-leukemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com